(3S)-Oct-4-en-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-Oct-4-en-3-ol: is an organic compound with the molecular formula C8H16O. It is a chiral alcohol with a double bond located at the fourth carbon atom and a hydroxyl group at the third carbon atom. This compound is known for its pleasant, floral odor and is often used in the fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-Oct-4-en-3-ol can be achieved through various methods. One common approach involves the asymmetric reduction of a suitable precursor, such as an α,β-unsaturated ketone. This reduction can be catalyzed by enzymes or chiral catalysts to ensure the desired stereochemistry. For example, the use of carbonyl reductase from Lactobacillus fermentum has been reported to catalyze the asymmetric reduction of 2-chloro-β-ketoesters to produce this compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fermentation processes using genetically engineered microorganisms. These microorganisms can be optimized to produce high yields of the desired compound through metabolic engineering and fermentation optimization techniques.
Chemical Reactions Analysis
Types of Reactions: (3S)-Oct-4-en-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The double bond can be reduced to form the saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of oct-4-en-3-one or oct-4-en-3-al.
Reduction: Formation of octan-3-ol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: (3S)-Oct-4-en-3-ol is used as a chiral building block in the synthesis of more complex molecules. Its stereochemistry makes it valuable in the development of enantiomerically pure compounds.
Biology: In biological research, this compound is studied for its role in pheromone signaling in insects. It is known to act as a pheromone component in certain species, influencing their behavior and communication.
Medicine: While not widely used in medicine, this compound’s chiral nature makes it a potential candidate for the development of pharmaceuticals that require specific stereochemistry for efficacy.
Industry: The fragrance industry utilizes this compound for its pleasant odor. It is a key ingredient in the formulation of perfumes and scented products.
Mechanism of Action
The mechanism of action of (3S)-Oct-4-en-3-ol in biological systems involves its interaction with olfactory receptors. These receptors are proteins located in the nasal epithelium that bind to odorant molecules, triggering a signal transduction pathway that results in the perception of smell. The specific molecular targets and pathways involved in this process are still under investigation.
Comparison with Similar Compounds
(3R)-Oct-4-en-3-ol: The enantiomer of (3S)-Oct-4-en-3-ol, differing only in the spatial arrangement of atoms around the chiral center.
Oct-4-en-3-one: The oxidized form of this compound.
Octan-3-ol: The saturated alcohol formed by the reduction of this compound.
Uniqueness: this compound’s uniqueness lies in its specific stereochemistry, which imparts distinct olfactory properties and makes it valuable in applications requiring chiral purity. Its role as a pheromone component also distinguishes it from other similar compounds.
Properties
CAS No. |
202917-31-5 |
---|---|
Molecular Formula |
C8H16O |
Molecular Weight |
128.21 g/mol |
IUPAC Name |
(3S)-oct-4-en-3-ol |
InChI |
InChI=1S/C8H16O/c1-3-5-6-7-8(9)4-2/h6-9H,3-5H2,1-2H3/t8-/m0/s1 |
InChI Key |
IWHMIKIFTITXGS-QMMMGPOBSA-N |
Isomeric SMILES |
CCCC=C[C@H](CC)O |
Canonical SMILES |
CCCC=CC(CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.